
2-Methyl-4-((4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyridine ring, and a trifluoromethyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the thiazole and pyridine rings, followed by the introduction of the trifluoromethyl group . The synthesis of similar compounds often involves reactions such as nucleophilic substitution, ring-closing reactions, and fluorination .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiazole and pyridine rings, as well as the trifluoromethyl group . These groups could participate in a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability . The thiazole and pyridine rings could also contribute to the compound’s aromaticity and electronic properties .科学的研究の応用
Antimicrobial Applications
Several studies have synthesized derivatives of thiazole, incorporating pyridin-2-yl piperazine structures, and evaluated their antimicrobial efficacy. For instance, novel thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were synthesized and tested against a range of bacteria and fungi. These compounds showed significant antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents (Patel et al., 2012). Similarly, another study focused on synthesizing thiazolidinone derivatives with 1-pyridin-2-yl-piperazine and assessing their antimicrobial properties, further emphasizing the utility of such compounds in antimicrobial drug development (Patel, Kumari, & Patel, 2012).
Antiproliferative Effects
Research has also explored the antiproliferative effects of thiazolidinone derivatives on human leukemic cells. A particular study synthesized 2, 3-disubstituted 4-thiazolidinone analogues and evaluated their impact on various human leukemic cell lines, revealing potent activity by certain compounds. This highlights the potential therapeutic applications of these derivatives in leukemia treatment (Kumar et al., 2014).
Synthesis of Novel Compounds
The chemical structure and synthesis process of these derivatives offer a pathway to designing and synthesizing novel compounds with enhanced biological activity. For example, the synthesis of a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones demonstrated various biological activities, including antibacterial effects, showcasing the versatility of thiazole derivatives in medicinal chemistry (Mohanty et al., 2015).
作用機序
Target of Action
Compounds containing a trifluoromethylpyridine (tfmp) group, such as the one , are known to be key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
It is known that tfmp derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Biochemical Pathways
It is known that tfmp derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Action Environment
The demand for tfmp derivatives has been increasing steadily in the last 30 years .
特性
IUPAC Name |
2-methyl-4-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5S/c1-15-25-17(14-29-15)13-26-6-4-18(5-7-26)27-8-10-28(11-9-27)19-3-2-16(12-24-19)20(21,22)23/h2-3,12,14,18H,4-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLRMYCVORKURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
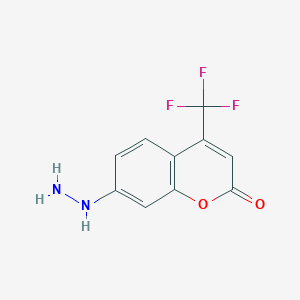
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890819.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)
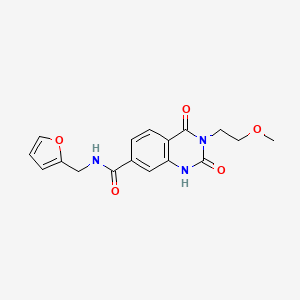
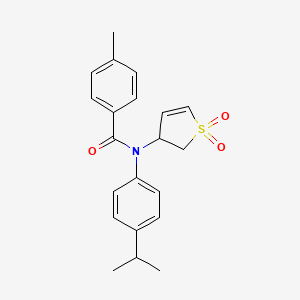

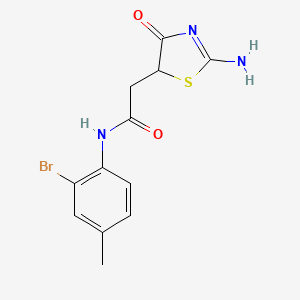
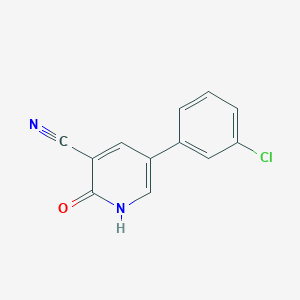
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890833.png)
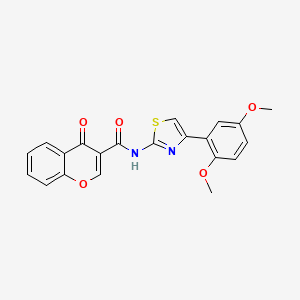

![2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one](/img/structure/B2890836.png)
